![molecular formula C15H18N2O2 B415702 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione CAS No. 59184-59-7](/img/structure/B415702.png)
1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, also known as compound 1, is a novel small molecule that has been extensively studied for its potential therapeutic properties. It is a synthetic compound that belongs to the class of indole-2,3-dione derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Biological Activities
1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, as a derivative of isatin and indole, participates in the synthesis of various heterocyclic compounds, exhibiting a wide range of biological activities. Isatin and its derivatives are recognized for their versatility as substrates in the synthesis of pharmacologically active compounds, acting as precursors for numerous heterocyclic compounds. They demonstrate a variety of biological activities, including antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic properties. For instance, specific isatin derivatives exhibit potent anticonvulsant activity at low concentrations, with Schiff bases among these derivatives being identified as notably effective anticonvulsant agents (Mathur & Nain, 2014).
Heterocyclic Compounds and Synthesis Methods
The synthesis of heterocyclic compounds based on isatins, including this compound, has been widely explored due to their significant biological activities and synthetic versatility. Isatins serve as building blocks for a broad range of N-heterocycles, undergoing various reactions to form new heterocyclic compounds. Recent literature emphasizes key reactions such as Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, reflecting the ongoing interest in these compounds for research and potential therapeutic applications (Sadeghian Zahra Sadeghian & Bayat, 2022).
Indole Synthesis and Classification
The classification and methods of indole synthesis, including strategies for creating this compound, have been extensively reviewed. Indole alkaloids, with their diverse organic synthesis methods, inspire chemists due to their structural complexity and biological relevance. The review of indole synthesis methods presents a framework for classifying all indole syntheses, highlighting the significance of each approach in facilitating the synthesis of indole derivatives for various scientific and therapeutic purposes (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are often involved in the synthesis of biologically active substances .
Mode of Action
Piperidine derivatives have been associated with a variety of biological activities, including anti-inflammatory properties .
Biochemical Pathways
Piperidine derivatives have been associated with various pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVRMGYEEWZCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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